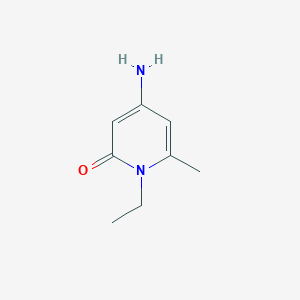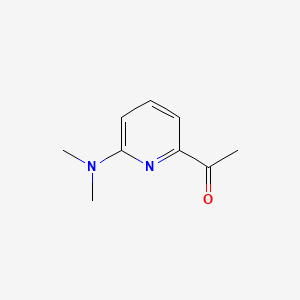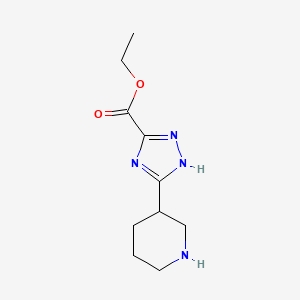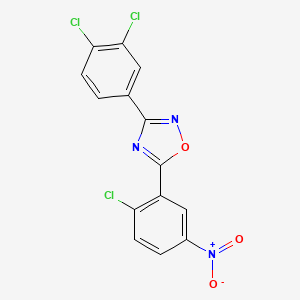
1-(3-Aminopyridin-4-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a piperidine ring substituted with an aminopyridine group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol typically involves the reaction of 3-aminopyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminopyridin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodosylbenzene can be used for the oxidation of the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the amino group.
Substitution: Electrophilic reagents such as bromine can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine derivative.
Substitution: Formation of brominated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Aminopyridin-4-yl)piperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminopyridine and piperidine moieties allows for interactions with various biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Aminopyridin-2-yl)piperidin-4-ol: Similar structure but with different substitution patterns on the pyridine ring.
1-(4-Aminopyridin-3-yl)piperidin-4-ol: Another analog with variations in the position of the amino group.
Uniqueness: 1-(3-Aminopyridin-4-yl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the aminopyridine and piperidine moieties in this particular arrangement allows for unique interactions and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield further insights and advancements.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-6-12-4-3-10(9)13-5-1-2-8(14)7-13/h3-4,6,8,14H,1-2,5,7,11H2 |
Clave InChI |
SFEFTKKYPGTSJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C=NC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)

![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)



